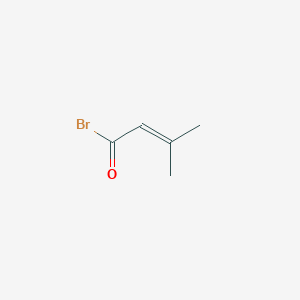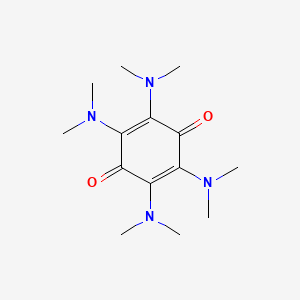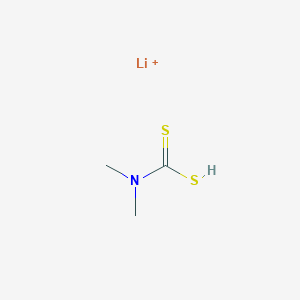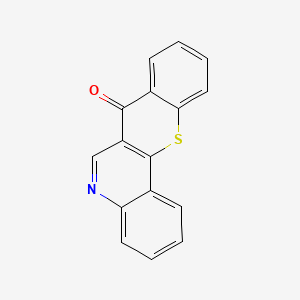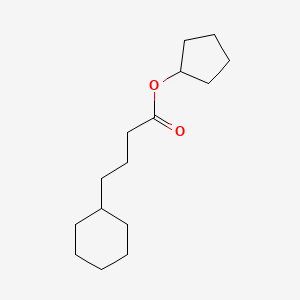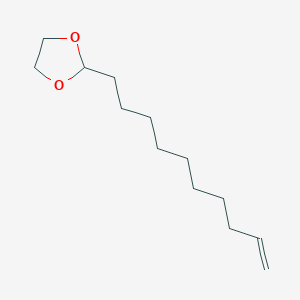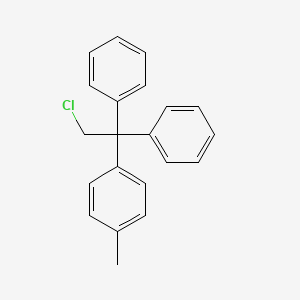
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene is an organic compound with the molecular formula C21H19Cl This compound is characterized by a benzene ring substituted with a 2-chloro-1,1-diphenylethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene typically involves the reaction of 1,1-diphenylethylene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethylene group. The reaction can be represented as follows:
C6H5CH=CHC6H5+SOCl2→C6H5CHClCH2C6H5+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2-hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: 1-(2-Hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Oxidation: 1-(2-Oxo-1,1-diphenylethyl)-4-methylbenzene.
Reduction: 1-(2-Hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Applications De Recherche Scientifique
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and exert various effects, including inhibition of enzyme activity or alteration of gene expression.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-1,1-diphenylethyl)benzene
- 1-(2-Chloro-1,1-diphenylethyl)-2-methylbenzene
- 1-(2-Chloro-1,1-diphenylethyl)-3-methylbenzene
Comparison: 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene is unique due to the presence of the methyl group at the para position relative to the diphenylethyl group. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs. The position of the methyl group can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and biological activity.
Propriétés
Numéro CAS |
6337-54-8 |
|---|---|
Formule moléculaire |
C21H19Cl |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
1-(2-chloro-1,1-diphenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C21H19Cl/c1-17-12-14-20(15-13-17)21(16-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
Clé InChI |
VZMWRALDMAIYNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
